(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3/b8-7+ . This indicates the connectivity and stereochemical configuration of the atoms in the molecule .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Nonlinear Optical Properties : Henari & Asiri (2011) investigated the nonlinear refractive index and nonlinear absorption coefficient of this compound. They found promising applications in optical limiting and optical devices in low power regimes (Henari & Asiri, 2011).
Chemical Synthesis and Characterization : Tayade & Waghmare (2016) focused on the synthesis and characterization of various derivatives of this compound. Their work contributes to the understanding of its chemical properties and potential applications (Tayade & Waghmare, 2016).
Anticancer Activity : Bhat et al. (2022) synthesized dihydropyrimidinone derivatives from this compound and evaluated their anti-cancer activity. They observed significant anticancer activity, especially in compound 9, against the HepG2 cancer cell line (Bhat et al., 2022).
Proton Acceptance Capacity : Pleier et al. (2003) studied the proton acceptance capacity of carbonyl units in 1-aryl-3-(dimethylamino)prop-2-en-1-ones, including this compound. Their work provides insights into the intra- and intermolecular hydrogen bonds formed by these species (Pleier et al., 2003).
Solubility Study : Song et al. (2019) conducted a solubility study of this compound in various solvents. Their findings contribute to the understanding of its physical and chemical behavior in different solvent environments (Song et al., 2019).
Ultrasonic-Assisted Synthesis and Nonlinear Optical Property : Razvi et al. (2019) explored the ultrasonic-assisted synthesis and nonlinear optical properties of derivatives of this compound. Their research indicates its potential for use in optical technologies (Razvi et al., 2019).
Antioxidant Activity : Sulpizio et al. (2016) synthesized and tested derivatives for their antioxidant activity. They found that aminochalcone carrying hydroxyl functionalities exhibits stronger antioxidant activity than other derivatives (Sulpizio et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4/h5-9H,1-4H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPCYQIUOSDKPA-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363224 |
Source
|
Record name | (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |
CAS RN |
127172-22-9 |
Source
|
Record name | (2E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.